molecular formula C13H17NO4 B14232013 (1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)benzene CAS No. 774225-57-9

(1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)benzene

Cat. No.: B14232013
CAS No.: 774225-57-9
M. Wt: 251.28 g/mol
InChI Key: IFSAUCWQPJOJCO-UHFFFAOYSA-N
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Description

(1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)benzene is a chemical compound that features a benzene ring substituted with an amino group, a tert-butoxy group, a carboxyl group, and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of benzene derivatives with tert-butyl chloroformate and amino acids under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters is essential to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)naphthalene
  • (1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)phenol

Uniqueness

(1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

774225-57-9

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-phenylpropanoic acid

InChI

InChI=1S/C13H17NO4/c1-12(2,3)18-11(17)13(14,10(15)16)9-7-5-4-6-8-9/h4-8H,14H2,1-3H3,(H,15,16)

InChI Key

IFSAUCWQPJOJCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)(C(=O)O)N

Origin of Product

United States

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